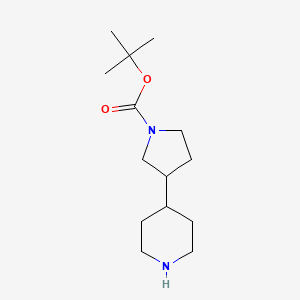

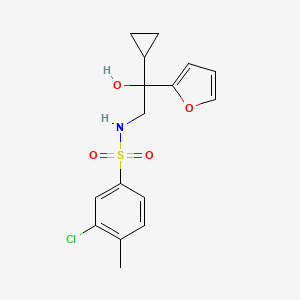

![molecular formula C24H21N3O3S B2767605 N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532969-46-3](/img/structure/B2767605.png)

N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and benzamide moieties, along with the nitrophenyl group. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole moiety is known to undergo electrophilic substitution reactions. The nitro group in the nitrophenyl moiety is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution .Applications De Recherche Scientifique

Synthesis and Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides, including their cardiac electrophysiological activity, has been studied, demonstrating the potential of certain derivatives as class III electrophysiological agents. This research is indicative of the broader class of benzamides' potential in cardiac arrhythmia treatment, highlighting the structural flexibility and functional diversity of benzamide derivatives in medicinal chemistry (Morgan et al., 1990).

Antimicrobial and Antiproliferative Studies

N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and evaluated for their in vitro antimicrobial and antiproliferative activities. These studies demonstrate the potential of such compounds in the development of new antimicrobial and anticancer agents, showcasing the benzamide derivatives' ability to inhibit the growth of various bacteria and cancer cell lines (Kumar et al., 2012).

Structural and Physicochemical Properties

Research on polymorphs and salts of 4-nitro-N-(quinolin-8-yl)benzamide provides insight into the structural diversity and physicochemical properties of benzamide derivatives. Understanding the polymorphism and salt formation of these compounds can significantly affect their solubility, stability, and bioavailability, critical factors in drug design and development (Khakhlary & Baruah, 2014).

Anticancer Evaluation

The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity highlight the continuous search for novel anticancer agents within the benzamide class. These compounds have shown significant activity against various cancer cell lines, underscoring the therapeutic potential of benzamide derivatives in oncology (Ravinaik et al., 2021).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It is known that compounds with similar structures can interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.

Result of Action

Compounds with similar structures have shown promising activity in various biological assays . For example, they have demonstrated significant antibacterial and antifungal activity, as well as noteworthy activity against Mycobacterium tuberculosis .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S/c28-24(19-6-2-1-3-7-19)25-14-15-26-16-23(21-8-4-5-9-22(21)26)31-17-18-10-12-20(13-11-18)27(29)30/h1-13,16H,14-15,17H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKRBOPTNUPEDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanol](/img/structure/B2767522.png)

![4-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2767523.png)

![1-[(6-chloro-3-pyridinyl)methyl]Piperazine](/img/structure/B2767536.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2767540.png)

![5-Bromo-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2767541.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2767542.png)

![methyl 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2767543.png)